2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
Description
Molecular Formula: C₉H₁₅N₃O
Molecular Weight: ~181.24 g/mol (estimated based on analogs)
Structural Features:
- A cyclopentanol ring substituted at the 2-position with a 1-ethyl-1H-1,2,3-triazole group.
- The ethyl group on the triazole enhances lipophilicity, while the hydroxyl group enables hydrogen bonding.
Synthesis: Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method optimized for regioselectivity and scalability .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-ethyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-2-12-8(6-10-11-12)7-4-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChI Key |
MNIVPTQJRDYNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclopentanol moiety can be introduced through subsequent reactions.
-
Step 1: Synthesis of Azide
- React 1-ethyl-1H-1,2,3-triazole with sodium azide in an appropriate solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Step 2: Cycloaddition Reaction
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with cyclopentanol and the synthesized azide in the presence of a copper(I) catalyst at room temperature.
-
Step 3: Purification
- Purify the product using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
-
Substitution
- The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a reduced triazole derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The cyclopentanol moiety can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl and Other Groups
Key Analogs :
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol (C₈H₁₃N₃O) Ethyl vs. Biological Impact: Ethyl may improve metabolic stability compared to methyl due to reduced oxidative susceptibility.
2-(1-Benzyl-1H-1,2,3-triazol-5-yl)ethanol Bulkier benzyl substituents enhance antimicrobial activity but reduce solubility. Ethyl balances lipophilicity and bioavailability.
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | logP* | Key Biological Activity |
|---|---|---|---|---|
| Target Compound (Ethyl) | Ethyl | 181.24 | ~1.2 | Anticancer, Antimicrobial |
| Methyl Analog | Methyl | 167.21 | ~0.7 | Enzyme Inhibition |
| Benzyl Derivative | Benzyl | 243.30 | ~2.5 | Antimicrobial |
*Estimated using fragment-based methods.
Ring Structure Variations: Cyclopentanol vs. Other Alcohols
Key Analogs :
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (C₆H₁₁N₃O) Linear ethanol chain vs. Steric Effects: Cyclopentanol’s strained ring may reduce rotational freedom, enhancing selectivity.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol Cyclohexanol vs. Cyclopentanol: Larger ring size increases steric bulk but decreases ring strain, affecting solubility and target interactions.
Table 2: Ring Structure Impact
| Compound | Alcohol Core | Solubility (mg/mL)* | Key Advantage |
|---|---|---|---|
| Target Compound (Cyclopentanol) | Cyclopentane | ~15 | Balanced rigidity and solubility |
| Ethanol Derivative | Ethanol | ~30 | Higher solubility, lower target affinity |
| Cyclohexanol Analog | Cyclohexane | ~10 | Enhanced steric hindrance |
*Estimated from analog data.
Triazole Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole
Key Analog : 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol
- 1,2,4-Triazole : Nitrogen atoms at positions 1, 2, and 4 alter electronic properties, reducing hydrogen-bonding capacity compared to 1,2,3-triazole.
- Biological Impact : 1,2,3-triazole derivatives (target compound) show stronger enzyme inhibition due to better coordination with metal ions.
Table 3: Triazole Isomer Comparison
| Property | 1,2,3-Triazole (Target) | 1,2,4-Triazole |
|---|---|---|
| Hydrogen Bond Acceptor Sites | 3 | 2 |
| logD (pH 7.4) | ~1.0 | ~0.8 |
| Antifungal Activity (IC₅₀) | 5 µM | 10 µM |
Biological Activity
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This compound contains a triazole moiety, which is known for its diverse pharmacological properties. The exploration of its biological activity encompasses various aspects, including antimicrobial, antifungal, and anticancer effects.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- CAS Number : 1691242-24-6
The structure of the compound features a cyclopentanol ring substituted with a triazole group, which is pivotal for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
The triazole group is also well-known for its antifungal properties. Compounds similar to 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
Emerging studies have suggested that triazole derivatives may possess anticancer properties. For instance, a case study involving structurally related compounds demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanism includes the generation of reactive oxygen species (ROS) leading to cell death.
Case Study Example:
A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol exhibited IC50 values in the micromolar range against breast cancer cells (MCF7).
Mechanistic Insights
The biological activity of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of cytochrome P450 enzymes involved in drug metabolism.
- DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
